Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1782754-25-9, molecular formula: C₁₁H₂₂N₂O₃, molecular weight: 230.3 g/mol) is a piperidine-based scaffold featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at position 3, and a hydroxymethyl substituent at position 4 . This compound is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in kinase inhibitor development and peptide mimetics. Its stereochemistry and functional groups enable diverse derivatization, making it valuable for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPRHFAAYJMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782754-25-9 | |
| Record name | tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds. Biology: The compound is utilized in biological studies to investigate its interactions with various biomolecules and its potential biological activities. Medicine: Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Fluorinated Analogs
- tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 18) Structure: Fluorine at position 4 instead of amino group. Role: Intermediate in synthesizing AMP-activated protein kinase (AMPK) activators . Synthetic Utility: Used in alkylation reactions (e.g., coupling with pyridine derivatives) .
- tert-Butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate Structure: Fluorine at position 4 and hydroxymethyl at position 3.
Aromatic Substituents
- tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) Structure: Difluorophenyl group at position 4. Yield: 80%; ESI-MS: m/z = 313 [M + H]⁺ . Application: Key intermediate in CDK9 inhibitor synthesis .
- tert-Butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate Structure: 4-Methylphenyl substituent at position 4. Commercial Availability: Priced at $1,288.00 per gram .
Hydroxyl vs. Amino Groups
Ring Size and Skeleton Modifications
Pyrrolidine Derivatives
- tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate Structure: 5-membered pyrrolidine ring instead of piperidine. Synthetic Use: Investigated for conformational rigidity in drug design .
Thiazole-Integrated Analogs
Data Tables
Table 1: Key Physicochemical Properties
Structural Implications on Reactivity and Bioactivity
- Amino Group (Position 3): Enhances hydrogen-bonding capacity, improving target binding in kinase inhibitors .
- Hydroxymethyl (Position 4) : Provides a site for further functionalization (e.g., oxidation to carboxylic acid or coupling with aldehydes) .
- Fluorine Substituents : Increase metabolic stability and electron-withdrawing effects, altering pharmacokinetics .
- Aromatic Rings (e.g., difluorophenyl) : Contribute to π-π stacking interactions in enzyme active sites .
Biological Activity
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a tert-butyl group and hydroxymethyl substitution, which enhances its stability and reactivity. Its molecular formula is , and it is often utilized as a building block in organic synthesis.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly proteases and kinases, which are crucial in signaling processes related to disease states.
- Modulation of Biological Pathways : By binding to target proteins, the compound can influence pathways associated with inflammation, apoptosis, and cell proliferation .
1. Anti-inflammatory Properties
Recent studies have indicated that this compound exhibits significant anti-inflammatory effects. For instance:
- In vitro Studies : The compound demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its potential as a therapeutic agent against inflammatory diseases .
| Concentration (µM) | IL-1β Release Inhibition (%) |
|---|---|
| 10 | 19.4 ± 0.4 |
| 50 | 29.1 ± 4.8 |
2. Antitumor Activity
There is emerging evidence supporting the potential antitumor effects of this compound:
- Cell Line Studies : In various cancer cell lines, this compound has been shown to induce apoptosis and inhibit cell proliferation through modulation of the apoptotic pathway.
Case Study 1: Inhibition of Pyroptosis
A study investigated the compound's ability to prevent pyroptosis in macrophages, a form of programmed cell death associated with inflammation:
- Results : The compound effectively reduced pyroptotic cell death by approximately 24.9% at optimal concentrations, highlighting its potential in treating inflammatory conditions .
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and various enzymes revealed:
- Binding Affinity : The compound showed promising binding affinity towards specific proteases involved in cancer progression, suggesting further exploration as a therapeutic agent against tumors.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (3R)-3-amino-3-(hydroxymethyl)piperidine-1-carboxylate | Similar piperidine structure | Boc-protected amino group enhances stability |
| Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate | Different substitution pattern at position 4 | Varies in biological activity due to structural differences |
Q & A
Q. Key Considerations :
- Anhydrous conditions are critical for Grignard or organometallic reagent compatibility .
- Stereochemical control may require chiral catalysts or resolution techniques.
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, THF, 0°C → RT | 75-85 | |
| Hydroxymethyl Addition | Formaldehyde, NaBH₃CN, MeOH | 60-70 | Adapted from |
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during hydroxymethyl group introduction?
Answer:
Competing side reactions (e.g., over-alkylation or oxidation) can be minimized via:
- Temperature Control : Slow addition of formaldehyde at 0°C to limit exothermic side reactions .
- Reducing Agent Selection : Use NaBH₃CN instead of NaBH₄ for selective reduction without disturbing the Boc group .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, improving regioselectivity .
Q. Data Contradiction Analysis :
- reports higher yields in THF, while suggests MeOH for better solubility. Resolution: Pre-solubilize reactants in THF before adding MeOH incrementally.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on the piperidine ring (e.g., δ 1.4 ppm for tert-butyl protons; δ 3.5-4.0 ppm for hydroxymethyl ).
- 2D NMR (COSY, HSQC) : Resolve stereochemistry and coupling interactions .
- IR Spectroscopy : Identify carbonyl (Boc C=O stretch at ~1680 cm⁻¹) and hydroxyl (broad peak ~3300 cm⁻¹) groups .
Q. Table 2: Key Spectral Signatures
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Boc | 1.42 (s, 9H) | 28.2, 80.5 | 1680 |
| NH₂ | 1.8 (br s) | - | 3300-3500 |
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Answer:
- Single-Crystal XRD : Use SHELX software for structure refinement. Key parameters:
- Contradiction Handling : If XRD data conflicts with NMR-derived stereochemistry (e.g., vs. 14), prioritize XRD for absolute configuration and validate via circular dichroism (CD) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : -20°C under nitrogen to prevent Boc group hydrolysis .
Q. Mechanistic Insight :
- Kinetic studies (e.g., IC₅₀ shifts in presence of hydroxymethyl) reveal competitive inhibition patterns .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Optimization Tip : Monitor by TLC (Rf 0.3 in 7:3 hexane/EtOAc) .
Advanced: How to address discrepancies in reported toxicity data across SDS sources?
Answer:
- Risk Assessment : Assume worst-case toxicity due to limited data (e.g., vs. 16).
- In Silico Prediction : Use tools like EPA EPI Suite for bioaccumulation potential .
- Empirical Testing : Conduct Ames or MTT assays for cell viability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
